Hsp90-IN-17 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

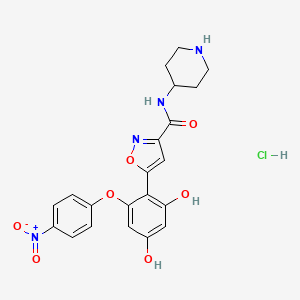

Molecular Formula |

C21H21ClN4O7 |

|---|---|

Molecular Weight |

476.9 g/mol |

IUPAC Name |

5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H20N4O7.ClH/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12;/h1-4,9-12,22,26-27H,5-8H2,(H,23,28);1H |

InChI Key |

KYYNVXMTLPAYQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hsp90-IN-17 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. This has positioned Hsp90 as a compelling target for anticancer drug development. Hsp90-IN-17 hydrochloride is a potent, synthetic inhibitor of Hsp90, belonging to the resorcinol derivative class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

This compound, chemically known as 5-[2,4-Dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide hydrochloride, emerged from research focused on identifying novel small molecule inhibitors of Hsp90. The core rationale behind its development lies in the therapeutic potential of disrupting the Hsp90 chaperone cycle, which leads to the degradation of oncoproteins dependent on Hsp90 for their stability and function. The discovery of this compound is detailed in the patent WO2010121963, where it is listed as "Example 5".[1] The hydrochloride salt form of Hsp90-IN-17 is noted for its enhanced water solubility and stability, which are advantageous properties for a drug candidate.[2]

Chemical Synthesis

While the full, detailed synthesis protocol for Hsp90-IN-17 is contained within patent literature not fully accessible through public search, the synthesis of similar 4,5-disubstituted isoxazole-3-carboxamides generally involves a multi-step process. A plausible synthetic route, based on related literature, would likely involve the following key transformations:

-

Formation of the isoxazole core: This is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an activated alkene or alkyne.

-

Functionalization of the isoxazole: Introduction of the resorcinol and morpholin-4-ylmethylphenyl moieties at the 5- and 4-positions, respectively.

-

Amide bond formation: Coupling of the isoxazole-3-carboxylic acid with ethylamine to yield the final ethylamide.

-

Salt formation: Treatment with hydrochloric acid to generate the hydrochloride salt.

Further details on the synthesis of related isoxazole derivatives can be found in the chemical literature.[3][4]

Quantitative Biological Data

The biological activity of this compound has been characterized, demonstrating its potential as an anti-proliferative agent. The available quantitative data is summarized in the table below.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability | A2780 (Human Ovarian Cancer) | IC50 | 0.362 µM | [2] |

Table 1: In vitro activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize Hsp90 inhibitors like this compound.

Hsp90 ATPase Activity Assay

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by Hsp90. This can be measured using various methods, including a colorimetric assay based on the formation of a phosphomolybdate complex with malachite green, or a more sensitive method using radiolabeled ATP.[5][6]

Materials:

-

Recombinant human Hsp90 protein

-

Assay Buffer (e.g., 40 mM Tris-Cl pH 7.4, 100 mM KCl, 5 mM MgCl2)

-

ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., Malachite Green solution or reagents for radioactive detection)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the Hsp90 protein in the assay buffer.

-

Add varying concentrations of this compound or control compounds to the reaction mixture.

-

Initiate the reaction by adding a specific concentration of ATP. For determining the Michaelis constant (Km) of ATP, varying concentrations of ATP are used.[7]

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and add the detection reagent to quantify the amount of ADP produced.

-

Measure the absorbance or radioactivity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

Client Protein Degradation Assay (Western Blot)

This assay assesses the downstream effect of Hsp90 inhibition, which is the degradation of its client proteins.

Principle: Cancer cells are treated with the Hsp90 inhibitor, and the levels of known Hsp90 client proteins (e.g., HER2, AKT, CDK4) are measured by Western blotting. A decrease in the levels of these proteins indicates successful inhibition of Hsp90.[8][9]

Materials:

-

Cancer cell line (e.g., A2780)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-AKT) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation.

Visualizations

Hsp90 Signaling Pathway

Caption: The Hsp90 chaperone cycle and the inhibitory action of this compound.

Experimental Workflow for Hsp90 Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of an Hsp90 inhibitor.

Logical Relationship in Hsp90-IN-17 Discovery

Caption: The logical progression of the discovery process for Hsp90-IN-17.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATPase assay for Hsp90s [bio-protocol.org]

- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Hsp90-IN-17 Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. Hsp90-IN-17 hydrochloride is a potent, synthetic, small-molecule inhibitor of Hsp90 that belongs to the resorcinol-based isoxazole class of inhibitors. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The information presented here is primarily based on the detailed characterization of the closely related compound, NMS-E973, of which Hsp90-IN-17 is a hydrochloride salt form.[1]

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes required for the chaperone's function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. As many of these client proteins are critical oncogenic kinases and transcription factors, their degradation simultaneously disrupts multiple signaling pathways essential for cancer cell survival and proliferation.[1]

Quantitative Biological Data

The biological activity of this compound and its parent compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.362 µM | A2780 (Human ovarian cancer) | CellTiter-Glo | MedChemExpress Product Page |

Table 1: Antiproliferative Activity of this compound.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | <1 nM | For Hsp90α | [1] |

Table 2: Biochemical Activity of the Parent Compound (NMS-E973).

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 11 | [1] |

| A549 | Non-small cell lung cancer | 23 | [1] |

| SK-BR-3 | Breast cancer | 8 | [1] |

| BT-474 | Breast cancer | 6 | [1] |

| HT-29 | Colon cancer | 15 | [1] |

| A2780 | Ovarian cancer | 9 | [1] |

| U-87 MG | Glioblastoma | 13 | [1] |

| A375 | Melanoma | 10 | [1] |

Table 3: Antiproliferative Activity of the Parent Compound (NMS-E973) in Various Cancer Cell Lines.

Signaling Pathways Affected

By promoting the degradation of a wide range of client proteins, this compound impacts multiple critical signaling pathways implicated in cancer.

References

Hsp90-IN-17 Hydrochloride: An In-Depth Technical Guide to its Target Client Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Consequently, Hsp90 has emerged as a promising therapeutic target in oncology. Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90, belonging to the geldanamycin class of ansamycin antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its key client proteins, and detailed experimental protocols for its characterization.

Introduction: The Role of Hsp90 in Cellular Homeostasis and Disease

Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, maturation, and stability of a diverse set of client proteins, which include kinases, steroid hormone receptors, and transcription factors.[1][2] In normal cells, Hsp90 constitutes 1-2% of the total cellular protein, a level that can increase under conditions of cellular stress.[1]

In cancer cells, there is an increased reliance on Hsp90 to stabilize mutated and overexpressed oncoproteins that drive malignant transformation.[1] This "addiction" of cancer cells to Hsp90 provides a therapeutic window for Hsp90 inhibitors, which can selectively target tumor cells while sparing normal tissues. Hsp90 inhibitors, such as this compound, bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[1] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1]

Mechanism of Action of this compound

This compound, as a geldanamycin analog, competitively binds to the ATP-binding site in the N-terminal domain of Hsp90. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein activation and release.[1][3] The inhibition of the Hsp90 chaperone machinery leads to the destabilization and eventual degradation of Hsp90 client proteins, resulting in the downregulation of key oncogenic signaling pathways.

References

- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Hsp90-IN-17 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. This makes Hsp90 a compelling target for anticancer drug development. Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90, demonstrating promising in vitro activity against cancer cell lines. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biological activity, and detailed protocols for key experimental procedures.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in various in vitro assays. A summary of the available data is presented below.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Antiproliferative Activity | A2780 (Human ovarian cancer) | IC50 | 0.362 µM | [1] |

Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle

This compound, like other N-terminal Hsp90 inhibitors, functions by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The depletion of these client proteins, many of which are oncoproteins, ultimately results in cell cycle arrest and apoptosis.

Key Signaling Pathways Affected

By promoting the degradation of its client proteins, this compound can simultaneously disrupt multiple oncogenic signaling pathways. Two of the most critical pathways affected are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. Inhibition of Hsp90 leads to the degradation of Akt, thereby inactivating this pro-survival pathway and promoting apoptosis.

Apoptosis Induction

Inhibition of Hsp90 by this compound triggers the intrinsic apoptosis pathway. The degradation of pro-survival client proteins like Akt, coupled with the potential for endoplasmic reticulum (ER) stress, leads to the activation of effector caspases, such as caspase-3 and caspase-7, culminating in programmed cell death.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

Hsp90 Binding Affinity Determination (Fluorescence Polarization Assay)

This competitive assay measures the ability of this compound to displace a fluorescently labeled Hsp90 ligand.

Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, 2 mM DTT)

-

This compound

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of Hsp90 protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point could be 20 nM Hsp90 and 1 nM fluorescent probe.

-

Serially dilute this compound in assay buffer to create a range of concentrations.

-

In a 384-well plate, add the Hsp90/probe solution to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach equilibrium, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated using the Cheng-Prusoff equation.

Hsp90 Client Protein Degradation (Western Blot Analysis)

This method is used to assess the effect of this compound on the protein levels of known Hsp90 clients.

Materials:

-

Cancer cell line of interest (e.g., A2780)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, CDK4) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Cancer cell line of interest

-

White, clear-bottom 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the caspase activity to cell viability (which can be measured in a parallel plate) and express the results as a fold change relative to the vehicle control.

Conclusion

This compound is a potent inhibitor of Hsp90 with demonstrated in vitro antiproliferative activity. Its mechanism of action involves the disruption of the Hsp90 chaperone cycle, leading to the degradation of key oncoproteins and the subsequent inhibition of critical cell signaling pathways, ultimately inducing apoptosis. The experimental protocols provided in this guide offer a robust framework for the further in vitro characterization of this and other Hsp90 inhibitors, facilitating their evaluation as potential anticancer therapeutics.

References

Hsp90-IN-17 Hydrochloride: An In-Depth Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hsp90-IN-17 hydrochloride, a potent inhibitor of Heat Shock Protein 90 (Hsp90), for its application in cancer cell line studies. This document details the compound's mechanism of action, its effects on various cancer cell lines, and provides established experimental protocols for its use.

Introduction to Hsp90 and Its Inhibition in Cancer

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. These client proteins are key components of signaling pathways that regulate cell growth, proliferation, and apoptosis, including RAF-1, AKT, and receptor tyrosine kinases like ErbB2.

Inhibition of Hsp90's ATP-binding site disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive target for cancer therapy.

This compound, also known as NVP-BEP800, is a fully synthetic, orally bioavailable inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90. Its hydrochloride salt form generally offers enhanced water solubility and stability, making it suitable for in vitro and in vivo studies.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. This binding event locks the chaperone in a conformation that is incompatible with its function, leading to the ubiquitination and subsequent degradation of Hsp90 client proteins by the proteasome. The depletion of these oncoproteins disrupts downstream signaling cascades, ultimately resulting in cell cycle arrest and apoptosis.

Figure 1: Mechanism of Hsp90 Inhibition.

Quantitative Data on this compound (NVP-BEP800)

The following tables summarize the in vitro activity of this compound (NVP-BEP800) in various human cancer cell lines.

Table 1: IC50 and GI50 Values of this compound (NVP-BEP800)

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Hsp90β | - | 58 (IC50) | [1] |

| A375 | Melanoma | 38 (GI50) | [1] |

| BT474 | Breast Cancer | 53 (GI50) | [2] |

| SK-BR-3 | Breast Cancer | 56 (GI50) | [2] |

| MCF-7 | Breast Cancer | 118 (GI50) | [2] |

| MDA-MB-157 | Breast Cancer | 89 (GI50) | [2] |

| MDA-MB-231 | Breast Cancer | 190 (GI50) | [2] |

| MDA-MB-468 | Breast Cancer | 173 (GI50) | [2] |

| BT-20 | Breast Cancer | 162 (GI50) | [2] |

| PC3 | Prostate Cancer | 1050 (GI50) | [1] |

Table 2: Effects on Client Protein Degradation and Hsp70 Induction in BT-474 Cells [3]

| Parameter | IC50 (nM) |

| Akt Dephosphorylation | 218 |

| ErbB2 Dephosphorylation | 39.5 |

| ErbB2 Degradation | 137 |

| Hsp70 Induction | 207 |

Signaling Pathways Affected by this compound

This compound impacts several critical cancer-related signaling pathways through the degradation of its client proteins. A diagram of the key affected pathways is presented below.

Figure 2: Key Signaling Pathways Modulated by Hsp90 Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Western Blot Analysis for Client Protein Degradation

This protocol is to assess the degradation of Hsp90 client proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ErbB2, anti-Raf-1, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described for the western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating this compound.

References

Hsp90-IN-17 Hydrochloride and Protein Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in cancer and other diseases. Inhibition of Hsp90 disrupts the cellular protein homeostasis, leading to the degradation of these client proteins through various cellular pathways. This technical guide provides an in-depth overview of Hsp90 inhibition, with a focus on the protein degradation pathways affected. Due to the limited publicly available data for the specific compound Hsp90-IN-17 hydrochloride, this guide will utilize the well-characterized and clinically evaluated Hsp90 inhibitor, IPI-504 (retaspimycin hydrochloride) , as a representative example to illustrate the core principles and experimental methodologies.

Introduction to Hsp90 as a Therapeutic Target

Hsp90 is a highly conserved molecular chaperone that plays a critical role in the folding, stabilization, and activation of a diverse set of "client" proteins.[1][2] These clients include numerous proteins involved in signal transduction, cell cycle control, and apoptosis, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., p53, HIF-1α).[3][4] In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated and overexpressed oncoproteins, thus promoting tumor growth and survival.[1][2] This dependency makes Hsp90 an attractive target for cancer therapy.

Hsp90 inhibitors are a class of drugs that interfere with the function of Hsp90, leading to the destabilization and subsequent degradation of its client proteins.[1][2] This multi-client effect allows Hsp90 inhibitors to simultaneously disrupt multiple oncogenic signaling pathways.

This compound: An Overview

This compound is described as an inhibitor of Hsp90. Publicly available data indicates an IC50 of 0.362 μM in the A2780 human ovarian cancer cell line. However, detailed information regarding its specific mechanism of action, full pharmacological profile, and its precise effects on protein degradation pathways are not extensively documented in peer-reviewed literature. To provide a comprehensive technical guide, we will focus on a well-studied Hsp90 inhibitor with a similar chemical feature (a hydrochloride salt), IPI-504.

Mechanism of Action: Hsp90 Inhibition and Protein Degradation

Hsp90 inhibitors, such as IPI-504, typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP.[5][6] This binding locks Hsp90 in a conformation that is incompatible with its chaperone function. The inhibition of the Hsp90 chaperone cycle has two major consequences for client proteins, leading to their degradation through two primary pathways: the Ubiquitin-Proteasome System and Autophagy.

The Ubiquitin-Proteasome System (UPS)

The primary mechanism for the degradation of Hsp90 client proteins following inhibitor treatment is the ubiquitin-proteasome system (UPS).[7][8] When Hsp90 is inhibited, its client proteins become misfolded and are recognized by the cell's quality control machinery. The process involves the following key steps:

-

Client Protein Misfolding: Inhibition of Hsp90 prevents the proper folding and stabilization of client proteins, leading to their accumulation in a misfolded state.

-

Ubiquitination: Misfolded client proteins are recognized by E3 ubiquitin ligases, such as CHIP (C-terminus of Hsc70-interacting protein), which tag them with a polyubiquitin chain.[7] This polyubiquitin tag serves as a signal for degradation.

-

Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated client proteins into small peptides.[9][10]

The degradation of key oncoproteins via the UPS is a primary contributor to the anti-tumor activity of Hsp90 inhibitors.

References

- 1. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 2. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The molecular chaperone Hsp90 plays a role in the assembly and maintenance of the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome inhibitor-induced cleavage of HSP90 is mediated by ROS generation and caspase 10-activation in human leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Preparation and Handling of Hsp90-IN-17 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, maturation, and activity of a wide range of "client" proteins.[1][2][3][4] Many of these client proteins are key components of signaling pathways that drive cell proliferation, survival, and differentiation, and are often overexpressed or mutated in cancer cells.[1][3][5][6][7][8] Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90, targeting the N-terminal ATP-binding pocket of the chaperone.[9] This inhibition disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins and subsequent anti-proliferative effects.[1] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁ClN₄O | [9] |

| Molecular Weight | 476.87 g/mol | [9] |

| CAS Number | 1253584-63-2 | [9] |

| Appearance | Solid | [9] |

| Solubility (in vitro) | DMSO: 100 mg/mL (209.70 mM) | [9] |

Hsp90 Chaperone Pathway and Inhibition

Hsp90 functions as a dimer in an ATP-dependent cycle to correctly fold or stabilize client proteins. The cycle involves a series of conformational changes regulated by ATP binding and hydrolysis, as well as interaction with various co-chaperones. Hsp90 inhibitors, such as Hsp90-IN-17, typically bind to the N-terminal ATP pocket, locking the chaperone in a conformation that is unable to process client proteins. This leads to the misfolding and subsequent degradation of oncogenic clients like Akt, Raf-1, and mutant p53, thereby blocking downstream growth and survival signals.[1][5][8]

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity

-

Microcentrifuge tubes (1.5 mL or 2 mL), sterile

-

Pipettes and sterile, filter-barrier pipette tips

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes and mass as needed for different concentrations or volumes.

Workflow for Stock Solution Preparation

Step-by-Step Procedure:

-

Preparation: Before starting, bring the this compound vial to room temperature. Ensure your workspace is clean and put on appropriate PPE.

-

Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 476.87 g/mol × 1000 mg/g = 4.77 mg

-

-

Weighing: Carefully weigh 4.77 mg of the compound using an analytical balance and transfer it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the tube. It is critical to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly affected by absorbed moisture.[9]

-

Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If particulates remain, brief sonication in a water bath can aid dissolution.[9] Visually inspect the solution to ensure it is clear.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[9]

-

Storage: Store the aliquots under the recommended conditions.

Calculations for Stock Solutions

The table below provides pre-calculated masses for preparing common stock concentrations in 1 mL of DMSO.

| Desired Concentration | Mass for 1 mL of DMSO | Molar Equivalent |

| 1 mM | 0.48 mg | 1,000 µM |

| 10 mM | 4.77 mg | 10,000 µM |

| 50 mM | 23.84 mg | 50,000 µM |

| 100 mM | 47.69 mg | 100,000 µM |

Storage and Stability

Proper storage is crucial to maintain the activity of the this compound stock solution. Follow the guidelines below.

| Storage Temperature | Shelf Life | Conditions |

| -80°C | 6 Months | Sealed, protected from moisture and light.[9] |

| -20°C | 1 Month | Sealed, protected from moisture and light.[9] |

Note: It is strongly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[9]

Safety Precautions

-

This compound is for research use only.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hsp90: A New Player in DNA Repair? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP70 Is a Critical Regulator of HSP90 Inhibitor’s Effectiveness in Preventing HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hsp90 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

Hsp90-IN-17 hydrochloride solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Hsp90-IN-17 hydrochloride and protocols for its use in experimental settings. This compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2][3] Inhibition of Hsp90 is a promising strategy in the treatment of proliferative diseases such as cancer.[3][4]

Data Presentation: Solubility of this compound

The solubility of this compound in various solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the available quantitative data.

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (209.70 mM) | Ultrasonic treatment may be required. It is highly recommended to use newly opened DMSO as its hygroscopic nature can affect solubility.[4] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.24 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.24 mM) | 10% DMSO, 90% Corn Oil.[4] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)[4]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL (or 209.70 mM).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[4][5] Intermittently check for complete dissolution. Gentle heating (up to 37°C) can also be applied if necessary.

-

Once completely dissolved, the stock solution is ready for use or storage.

Storage of Stock Solution:

-

For short-term storage (up to 1 month), store at -20°C.[4]

-

For long-term storage (up to 6 months), aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

-

100 mM this compound DMSO stock solution (from Protocol 1)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw the 100 mM DMSO stock solution at room temperature.

-

Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accurate final concentrations and to minimize the final DMSO concentration in the cell culture.

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7]

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.

Visualizations

Hsp90 Signaling Pathway and Inhibition

Caption: Hsp90 signaling pathway and mechanism of inhibition.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro Hsp90 inhibition studies.

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins After Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these client proteins.[3][4] This makes Hsp90 an attractive therapeutic target in oncology.

Western blotting is a fundamental technique to assess the efficacy of Hsp90 inhibitors by monitoring the degradation of its client proteins. These application notes provide a comprehensive protocol for performing Western blot analysis of key Hsp90 client proteins following treatment with inhibitors, along with data interpretation guidelines and visualization of the underlying biological pathways.

Key Hsp90 Client Proteins in Cancer Signaling

Hsp90 clients are diverse and include numerous proteins implicated in oncogenesis:

-

Protein Kinases: Crucial for signal transduction, many oncogenic kinases are dependent on Hsp90 for their stability. Examples include:

-

AKT/PKB: A central kinase in the PI3K pathway, promoting cell survival and proliferation.[5]

-

HER2 (ERBB2): A receptor tyrosine kinase often overexpressed in breast cancer.[6]

-

EGFR: A receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[4][7]

-

C-RAF: A key component of the MAPK/ERK signaling pathway.[2]

-

-

Transcription Factors: Proteins that regulate gene expression, including:

-

Other Oncoproteins: Including survivin (an inhibitor of apoptosis) and telomerase hTERT (involved in immortalization).[1]

Inhibition of Hsp90 is also often accompanied by a compensatory upregulation of other heat shock proteins, notably Hsp70, which serves as a biomarker of Hsp90 inhibition.[3]

Quantitative Analysis of Hsp90 Client Protein Degradation

The following tables summarize quantitative data from representative studies demonstrating the dose- and time-dependent degradation of Hsp90 client proteins after treatment with specific inhibitors.

Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins

| Hsp90 Inhibitor | Cell Line | Client Protein | Concentration (nM) | Duration (h) | % a-actin | Reference |

| AT13387 | H314 | HSP90 | 5 | 24 | 85 | [6] |

| 50 | 24 | 60 | [6] | |||

| 200 | 24 | 45 | [6] | |||

| 500 | 24 | 34 | [6] | |||

| H314 | ATM | 5 | 24 | 80 | [6] | |

| 50 | 24 | 75 | [6] | |||

| 200 | 24 | 60 | [6] | |||

| 500 | 24 | 51 | [6] | |||

| H314 | DNA-PKcs | 5 | 24 | 60 | [6] | |

| 50 | 24 | 55 | [6] | |||

| 200 | 24 | 30 | [6] | |||

| 500 | 24 | 22 | [6] | |||

| H314 | EGFR | 5 | 24 | 70 | [6] | |

| 50 | 24 | 65 | [6] | |||

| 200 | 24 | 40 | [6] | |||

| 500 | 24 | 33 | [6] | |||

| H314 | AKT | 5 | 24 | 65 | [6] | |

| 50 | 24 | 50 | [6] | |||

| 200 | 24 | 25 | [6] | |||

| 500 | 24 | 19 | [6] | |||

| 17-AAG | NCI-H1975 | p-EGFR | 100 | 24 | ~50 | [7] |

| 300 | 24 | ~20 | [7] | |||

| 1000 | 24 | <10 | [7] | |||

| NCI-H1975 | p-AKT | 100 | 24 | ~60 | [7] | |

| 300 | 24 | ~30 | [7] | |||

| 1000 | 24 | <10 | [7] |

Table 2: Time-Dependent Degradation of Hsp90 Client Proteins

| Hsp90 Inhibitor | Cell Line | Client Protein | Concentration (nM) | Duration (h) | % a-actin | Reference |

| AT13387 | NCI-H1975 | EGFR | 30 | 6 | ~70 | [7] |

| 24 | ~40 | [7] | ||||

| 48 | ~20 | [7] | ||||

| NCI-H1975 | AKT | 30 | 6 | ~80 | [7] | |

| 24 | ~50 | [7] | ||||

| 48 | ~30 | [7] | ||||

| NCI-H1975 | HSP70 | 30 | 6 | ~150 | [7] | |

| 24 | ~300 | [7] | ||||

| 48 | ~400 | [7] |

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

This protocol outlines the preparation of whole-cell lysates for Western blot analysis.

Materials:

-

Cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge (4°C)

-

BCA Protein Assay Kit

Procedure:

-

Culture cells to the desired confluency and treat with the Hsp90 inhibitor or vehicle control for the specified time and concentration.

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).

-

Use a cell scraper to gently scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

-

Store the lysates at -80°C until use.

Protocol 2: SDS-PAGE and Western Blotting

This protocol details the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection.

Materials:

-

Polyacrylamide gels (precast or hand-cast)

-

SDS-PAGE running buffer

-

Laemmli sample buffer (2x)

-

Protein molecular weight marker

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Primary antibodies (specific for Hsp90, client proteins, Hsp70, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (typically 20-40 µg) with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

-

Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control band to correct for loading differences.

Signaling Pathways and Experimental Workflow

Hsp90 Inhibition and Client Protein Degradation Pathway

Caption: Hsp90 inhibition leads to client protein degradation and Hsp70 induction.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis.

Key Hsp90-Regulated Signaling Pathways

Caption: Hsp90 regulates key oncogenic signaling pathways.

References

- 1. The Heat Shock Protein 90 Inhibitor, AT13387, Protects the Alveolo-Capillary Barrier and Prevents HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. astx.com [astx.com]

- 5. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining with Hsp90-IN-17 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, stability, and activity of a wide array of client proteins.[1] In cancerous cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, survival, and metastasis.[2][3] This makes Hsp90 a compelling target for cancer therapy.

Hsp90-IN-17 hydrochloride is a potent and specific inhibitor of Hsp90.[4][5] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, it disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins.[1][3] This targeted inhibition of Hsp90 offers a promising strategy to simultaneously dismantle multiple oncogenic signaling pathways.

These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) staining to investigate its effects on the expression and subcellular localization of Hsp90 client proteins. Immunofluorescence is a powerful technique to visualize the spatial distribution of specific proteins within a cell, and when combined with Hsp90 inhibition, it can provide valuable insights into the cellular consequences of disrupting Hsp90 function.

Mechanism of Action

This compound, like other ansamycin-based Hsp90 inhibitors, competitively binds to the ATP pocket of Hsp90, thereby inhibiting its ATPase activity. This inhibition locks the Hsp90 chaperone in a conformation that is unable to process and stabilize its client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. The degradation of key oncoproteins disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Data Presentation

The following tables provide examples of how to present quantitative data obtained from immunofluorescence experiments using this compound. The specific values are illustrative and should be determined experimentally for each cell line and client protein of interest.

Table 1: Optimal Concentration of this compound for Immunofluorescence Analysis

| Cell Line | Target Client Protein | This compound Concentration (nM) for 50% Reduction in Fluorescence Intensity (IC50) | Incubation Time (hours) |

| MCF-7 (Breast Cancer) | HER2 | To be determined experimentally | 24 |

| PC-3 (Prostate Cancer) | Androgen Receptor | To be determined experimentally | 24 |

| A549 (Lung Cancer) | EGFR | To be determined experimentally | 24 |

| HCT116 (Colon Cancer) | Akt | To be determined experimentally | 24 |

Table 2: Effect of this compound on Subcellular Localization of Client Proteins

| Cell Line | Target Client Protein | Treatment | Predominant Localization | Percentage of Cells Showing Altered Localization |

| PC-3 | Androgen Receptor | Vehicle (DMSO) | Nuclear | < 5% |

| PC-3 | Androgen Receptor | 100 nM Hsp90-IN-17 HCl | Cytoplasmic | To be determined experimentally |

| A549 | EGFR | Vehicle (DMSO) | Cell Membrane | < 5% |

| A549 | EGFR | 100 nM Hsp90-IN-17 HCl | Cytoplasmic/Perinuclear | To be determined experimentally |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is more water-soluble and stable than its free base form.[4] To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Immunofluorescence Staining of Hsp90 Client Proteins after Treatment with this compound

This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and this compound concentration is recommended for each specific cell line and target protein.

Materials:

-

Cells of interest cultured on sterile glass coverslips in a multi-well plate

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against the Hsp90 client protein of interest (validated for IF)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical starting concentration range is 10 nM to 1 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time (e.g., 6, 12, or 24 hours) at 37°C.

-

-

Fixation:

-

Carefully aspirate the medium.

-

Wash the cells twice with PBS.

-

Add 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking solution.

-

Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light.

-

Aspirate the wash buffer and add the diluted secondary antibody.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Capture images using identical settings (e.g., exposure time, gain) for all experimental conditions to allow for quantitative comparison.

-

Quantify the fluorescence intensity and analyze the subcellular localization of the target protein using image analysis software such as ImageJ or CellProfiler.

-

Mandatory Visualizations

References

- 1. HSP90 Inhibition and Modulation of the Proteome: Therapeutical Implications for Idiopathic Pulmonary Fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worthington-biochem.com [worthington-biochem.com]

- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Co-Immunoprecipitation Assays with Hsp90-IN-17 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hsp90-IN-17 hydrochloride in co-immunoprecipitation (co-IP) assays to study the disruption of Hsp90-client protein interactions. The protocols and data presented herein are designed to assist in the investigation of signaling pathways modulated by Hsp90 and the development of novel therapeutics.

Introduction to Hsp90 and this compound

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins.[1][2][3] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in diseases such as cancer, making Hsp90 an attractive therapeutic target.[1][4] Hsp90's function is dependent on its ATPase activity, which drives a dynamic chaperone cycle.[1][4]

This compound is a small molecule inhibitor of Hsp90.[5] Like other well-characterized Hsp90 inhibitors, it is presumed to bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[6] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[6] The hydrochloride salt form of Hsp90-IN-17 offers enhanced water solubility and stability, making it suitable for use in cellular assays.

Principle of Co-Immunoprecipitation with this compound

Co-immunoprecipitation (co-IP) is a powerful technique to study protein-protein interactions. In the context of Hsp90, co-IP can be used to isolate Hsp90 and its interacting client proteins from a cell lysate. By treating cells with this compound prior to lysis, one can investigate the inhibitor's effect on the association between Hsp90 and its clients. A reduction in the amount of a specific client protein co-precipitated with Hsp90 following treatment with the inhibitor indicates a disruption of their interaction.

Data Presentation: Disruption of Hsp90-Client Protein Interactions

The following tables summarize representative quantitative data on the effect of Hsp90 inhibitors on the interaction between Hsp90 and key client proteins. While this data was generated using other potent Hsp90 inhibitors, it is expected that this compound would produce similar dose-dependent effects.

Table 1: Effect of Hsp90 Inhibition on Hsp90-Akt Interaction

| Treatment | Concentration (nM) | Co-precipitated Akt (relative to Hsp90) | Reference |

| Vehicle (DMSO) | - | 100% | Inferred from[7][8][9][10] |

| Hsp90 Inhibitor | 50 | 65% | Inferred from[7][8][9][10] |

| Hsp90 Inhibitor | 100 | 30% | Inferred from[7][8][9][10] |

| Hsp90 Inhibitor | 500 | <10% | Inferred from[7][8][9][10] |

Table 2: Effect of Hsp90 Inhibition on Hsp90-c-Raf Interaction

| Treatment | Concentration (nM) | Co-precipitated c-Raf (relative to Hsp90) | Reference |

| Vehicle (DMSO) | - | 100% | Inferred from[5][11][12][13] |

| Hsp90 Inhibitor | 50 | 70% | Inferred from[5][11][12][13] |

| Hsp90 Inhibitor | 100 | 40% | Inferred from[5][11][12][13] |

| Hsp90 Inhibitor | 500 | <15% | Inferred from[5][11][12][13] |

Table 3: Effect of Hsp90 Inhibition on Hsp90-HER2 Interaction

| Treatment | Concentration (nM) | Co-precipitated HER2 (relative to Hsp90) | Reference |

| Vehicle (DMSO) | - | 100% | Inferred from[2][14][15][16] |

| Hsp90 Inhibitor | 50 | 55% | Inferred from[2][14][15][16] |

| Hsp90 Inhibitor | 100 | 25% | Inferred from[2][14][15][16] |

| Hsp90 Inhibitor | 500 | <5% | Inferred from[2][14][15][16] |

Experimental Protocols

Protocol 1: Cell Treatment and Lysis

-

Cell Culture: Plate cells (e.g., MCF-7, HeLa, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 50, 100, 500 nM). Treat the cells for a predetermined time (e.g., 4-24 hours). A time-course experiment is recommended to optimize treatment duration.

-

Cell Harvest: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 2: Co-Immunoprecipitation

-

Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate (e.g., 500-1000 µg of total protein) with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add an appropriate amount of a primary antibody against Hsp90 (or the client protein of interest) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A negative control immunoprecipitation should be performed using a non-specific IgG antibody of the same isotype.

-

Formation of Immune Complexes: Add protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After the final wash, carefully remove all residual supernatant.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.

Protocol 3: Western Blot Analysis

-

SDS-PAGE: Separate the eluted proteins and a portion of the input cell lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 and the client protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the amount of co-precipitated client protein to the amount of immunoprecipitated Hsp90.

Visualizations

Signaling Pathway Disruption by Hsp90 Inhibition

Caption: Mechanism of this compound action.

Experimental Workflow for Co-Immunoprecipitation

Caption: Co-immunoprecipitation experimental workflow.

Logical Relationship of Hsp90, Client Proteins, and Inhibitor

Caption: Hsp90, client proteins, and inhibitor interaction.

References

- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of HSP90 Inhibitors in the Treatment of Cardiovascular Diseases [mdpi.com]

- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hsp90 functions to balance the phosphorylation state of Akt during C2C12 myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Akt shows variable sensitivity to an Hsp90 inhibitor depending on cell context - PMC [pmc.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation* | Semantic Scholar [semanticscholar.org]

- 12. Structural dynamics of RAF1-HSP90-CDC37 and HSP90 complexes reveal asymmetric client interactions and key structural elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural dynamics of RAF1-HSP90-CDC37 and HSP90 complexes reveal asymmetric client interactions and key structural elements. [escholarship.org]

- 14. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HER2-Driven Breast Cancer: Role of the Chaperonin HSP90 in Modulating Response to Trastuzumab-Based Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Hsp90-IN-17 Hydrochloride in Xenograft Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins.[1][2] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[1][2] Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy for various malignancies.[3][4]

Hsp90-IN-17 hydrochloride is a potent inhibitor of Hsp90. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, it disrupts the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[3][5] This targeted disruption of multiple oncogenic signaling pathways makes this compound a valuable tool for preclinical cancer research, particularly in the context of in vivo xenograft tumor models.

This document provides detailed application notes and protocols for the use of this compound in xenograft tumor models, based on established methodologies for Hsp90 inhibitors.

Mechanism of Action

Hsp90 inhibitors, including this compound, exert their anti-tumor effects by inducing the degradation of a multitude of oncoproteins. Key client proteins of Hsp90 include:

The inhibition of Hsp90 leads to a simultaneous blockade of multiple signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[5][6] This multi-targeted approach can overcome resistance mechanisms that may arise with inhibitors targeting a single pathway.[5]

Caption: Hsp90 inhibition disrupts multiple oncogenic signaling pathways.

Application in Xenograft Tumor Models

While specific in vivo data for this compound is not yet extensively published, the following data for the structurally related and well-characterized Hsp90 inhibitor, 17-AAG, serves as a representative example of the expected anti-tumor efficacy in xenograft models.

Quantitative Data Summary (Representative Data for 17-AAG)